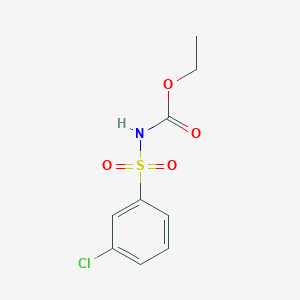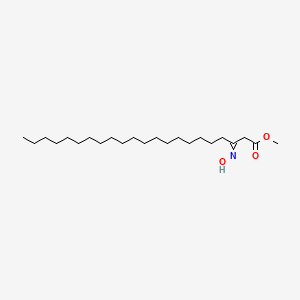
2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- is an organic compound with a complex structure that includes both dimethylamino and phenylthio groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- typically involves multi-step organic reactions. One common method includes the reaction of 2-butene with dimethylamine and phenylthiol under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
科学的研究の応用
2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- involves its interaction with specific molecular targets and pathways. The dimethylamino groups may interact with nucleophiles, while the phenylthio group can participate in electrophilic reactions. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Butene, 1,4-bis(dimethylamino)-2-(methylthio)-
- 2-Butene, 1,4-bis(dimethylamino)-2-(ethylthio)-
- 2-Butene, 1,4-bis(dimethylamino)-2-(propylthio)-
Uniqueness
2-Butene, 1,4-bis(dimethylamino)-2-(phenylthio)- is unique due to the presence of the phenylthio group, which imparts distinct chemical properties compared to its analogs with alkylthio groups. This uniqueness makes it valuable for specific applications where the phenylthio group plays a crucial role in the compound’s reactivity and interactions.
特性
CAS番号 |
64037-49-6 |
|---|---|
分子式 |
C14H22N2S |
分子量 |
250.41 g/mol |
IUPAC名 |
(Z)-N,N,N',N'-tetramethyl-2-phenylsulfanylbut-2-ene-1,4-diamine |
InChI |
InChI=1S/C14H22N2S/c1-15(2)11-10-14(12-16(3)4)17-13-8-6-5-7-9-13/h5-10H,11-12H2,1-4H3/b14-10- |
InChIキー |
HSWMXLXOAFVRJE-UVTDQMKNSA-N |
異性体SMILES |
CN(C)C/C=C(/CN(C)C)\SC1=CC=CC=C1 |
正規SMILES |
CN(C)CC=C(CN(C)C)SC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid](/img/structure/B14504939.png)
![1,3-Bis[(morpholin-4-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B14504941.png)



![Trimethoxy[3-(2-methylphenyl)propyl]silane](/img/structure/B14504968.png)



![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)
![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)
